![molecular formula C23H18N2OS B2922371 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide CAS No. 339277-58-6](/img/structure/B2922371.png)
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is a chemical compound with the empirical formula C17H13NO2S . It’s a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is 295.36 . The InChI code for this compound is 1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) .Physical And Chemical Properties Analysis
The melting point of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is between 153 - 155 degrees Celsius . It’s a solid substance .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of new diphenylamine derivatives, including compounds structurally related to 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide. These compounds have been evaluated for their potential in treating pain and inflammation due to their analgesic and anti-inflammatory activities. For instance, a study described the synthesis of eight new diphenylamine derivatives, including 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide derivatives, and evaluated their toxicity and biological activity. The findings suggested significant potential for managing pain and inflammation, with specific compounds identified as potent candidates for further development (Kumar & Mishra, 2020).
Antitumor Activity
Another area of application is in the evaluation of antitumor activities. Derivatives bearing different heterocyclic ring systems have been synthesized and tested for their potential against various cancer cell lines. A study synthesized 25 new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity in vitro. Some compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these chemical frameworks (Yurttaş, Tay, & Demirayak, 2015).
3D Printing of Oral Modified-Release Dosage Forms
The advancements in 3D printing technology have opened new avenues for the application of these compounds in fabricating drug-loaded tablets with modified-release characteristics. A study explored the use of stereolithography (SLA) 3D printing to create tablets incorporating model drugs, demonstrating that this technology can manufacture oral dosage forms with specific extended-release profiles, suggesting its potential for industrial production or personalized medicine (Wang, Goyanes, Gaisford, & Basit, 2016).
Analgesic Activity and Molecular Docking
Further research involved the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives and their evaluation for analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes were conducted to understand the interaction mechanisms, indicating significant analgesic responses and potential as lead compounds for analgesic agents (Kumar, Kumar, & Mishra, 2019).
Glutaminase Inhibitors for Cancer Treatment
In cancer research, specific analogs like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their utility in exploring the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is classified under GHS07 and has a signal word of warning . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-21(24-19-14-8-3-9-15-19)16-20-22(17-10-4-1-5-11-17)25-23(27-20)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMGHJQUBGQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.